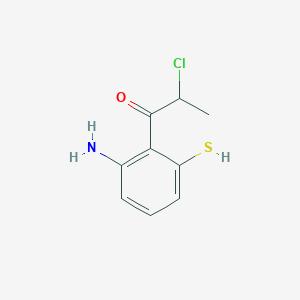

1-(2-Amino-6-mercaptophenyl)-2-chloropropan-1-one

Descripción

1-(2-Amino-6-mercaptophenyl)-2-chloropropan-1-one is a chlorinated aromatic ketone derivative featuring a 2-amino-6-mercaptophenyl group and a 2-chloropropanone moiety. Notably, chlorinated propanone derivatives are often explored for their reactivity in forming heterocycles or serving as building blocks in medicinal chemistry .

Propiedades

Fórmula molecular |

C9H10ClNOS |

|---|---|

Peso molecular |

215.70 g/mol |

Nombre IUPAC |

1-(2-amino-6-sulfanylphenyl)-2-chloropropan-1-one |

InChI |

InChI=1S/C9H10ClNOS/c1-5(10)9(12)8-6(11)3-2-4-7(8)13/h2-5,13H,11H2,1H3 |

Clave InChI |

BSYBHPQWGGXQFR-UHFFFAOYSA-N |

SMILES canónico |

CC(C(=O)C1=C(C=CC=C1S)N)Cl |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 1-(2-Amino-6-mercaptophenyl)-2-chloropropan-1-one typically involves the reaction of 2-amino-6-mercaptophenol with 2-chloropropanone under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

1-(2-Amino-6-mercaptophenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.

Reduction: The carbonyl group in the chloropropanone moiety can be reduced to form an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiourea. The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

1-(2-Amino-6-mercaptophenyl)-2-chloropropan-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 1-(2-Amino-6-mercaptophenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The amino and mercapto groups can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and protein function. The chloropropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 1-(2-Amino-6-mercaptophenyl)-2-chloropropan-1-one, particularly in the chloropropanone core and aromatic substitution patterns:

Key Observations:

- Functional Groups : The presence of chlorine and ketone groups in all compounds enhances electrophilic reactivity, enabling nucleophilic substitutions or condensations.

- Substituent Impact: Amino and Mercapto Groups (target compound): May confer chelating properties or facilitate heterocycle formation. Trifluoromethylthio Group (C₁₀H₉ClF₃NOS): Introduces lipophilicity and metabolic stability, common in drug design .

Physicochemical and Pharmacological Data

While direct data for this compound are lacking, inferences can be drawn:

- Solubility: Amino and mercapto groups may improve aqueous solubility compared to purely aromatic analogs (e.g., C₁₀H₉ClO).

- Stability : The mercapto group (-SH) might reduce stability due to oxidation susceptibility, necessitating protective strategies during synthesis.

- Bioactivity: Chloropropanone derivatives often exhibit antimicrobial or enzyme inhibitory activity, though specific studies on the target compound are absent .

Actividad Biológica

1-(2-Amino-6-mercaptophenyl)-2-chloropropan-1-one, also referred to as compound 1, is a chemical compound that has garnered attention in recent years due to its potential biological activity, particularly as an inhibitor of specific enzymes in pathogenic organisms. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₁₀ClNOS

- Molar Mass : 215.7 g/mol

- CAS Number : 1804503-76-1

The compound is primarily studied for its inhibitory effects on trypanothione reductase (TR) from Leishmania infantum, a key enzyme involved in the survival of this protozoan parasite. The inhibition mechanism involves binding to a unique site at the NADPH binding cavity, which is not present in human glutathione reductase (hGR), thereby providing selectivity for the parasite over human enzymes .

Inhibition of Trypanothione Reductase

Research indicates that this compound exhibits significant inhibitory activity against TR:

- IC₅₀ Value : 7.5 µM against LiTR.

- Effect on Promastigotes : Induced a dose-dependent anti-proliferative effect with an IC₅₀ of 12.44 µM .

This selectivity is crucial as it minimizes potential side effects on human cells while effectively targeting the parasite.

Structure-Activity Relationship (SAR)

A series of derivatives based on the structure of compound 1 were synthesized and tested for their biological activity:

- Compounds with additional aromatic rings showed enhanced inhibition.

- The introduction of electron-withdrawing groups (EWGs) significantly impacted biological potency, suggesting that structural modifications can optimize activity against TR .

Study on Derivatives

A study synthesized various derivatives of 3-amino-1-arylpropan-1-one related to compound 1:

| Compound | R Group | LiTR Activity (% at 100 µM) |

|---|---|---|

| 1 | - | <10.0 |

| 2a | Ph | 60.5 ± 4.1 |

| 2b | - | 75.0 ± 2.4 |

| 3a | Ph | 68.4 ± 6.7 |

| 3b | 4-Cl-Ph | 59.4 ± 2.4 |

| 3c | Br | 87.3 ± 1.9 |

From the data, it was observed that compounds with phenyl or chlorophenyl groups exhibited better inhibitory activity compared to others .

Anti-Leishmanial Activity

The anti-leishmanial properties were further validated through in vitro assays, demonstrating that compound 1 effectively inhibits the growth of Leishmania species, which are responsible for leishmaniasis—a disease causing significant morbidity and mortality worldwide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.